

Cross-Validation of PHA-680626: A Comparative Guide for Cancer Researchers

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Compound of Interest		
Compound Name:	PHA-680626	
Cat. No.:	B1684434	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Aurora kinase inhibitor **PHA-680626**'s performance across different cancer models. We will delve into its mechanism of action, compare its efficacy with alternative inhibitors, and provide detailed experimental data and protocols to support further research and development.

PHA-680626 is a potent, cell-permeable, and reversible inhibitor of Aurora A and B kinases. Its primary mechanism of action involves the disruption of the Aurora A kinase interaction with the N-Myc oncoprotein, leading to N-Myc degradation and subsequent apoptosis in cancer cells.[1] [2][3][4] This guide will cross-validate these effects in various cancer models and compare its performance against other known Aurora kinase inhibitors.

Comparative Efficacy of PHA-680626 and Alternative Inhibitors

To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of **PHA-680626** and other relevant Aurora kinase inhibitors across a panel of cancer cell lines. This data, compiled from multiple studies, allows for a direct assessment of the compounds' potency in different cancer contexts.



Cell Line	Cancer Type	PHA-680626 IC50 (nM)	Alisertib (MLN8237) IC50 (nM)	ZM447439 IC50 (nM)
IMR-32	Neuroblastoma	~100[2]	~7.6 - 26.8	Not Reported
K562	Chronic Myeloid Leukemia	<100	Not Reported	Not Reported
BaF3/p210	Chronic Myeloid Leukemia	~50	Not Reported	Not Reported
BaF3/p210- T315I	Chronic Myeloid Leukemia (Imatinib- resistant)	~50	Not Reported	Not Reported

Note: Data for Alisertib and ZM447439 in direct comparison with **PHA-680626** in the same studies is limited. The provided Alisertib IC50 range is from a study on various neuroblastoma cell lines.

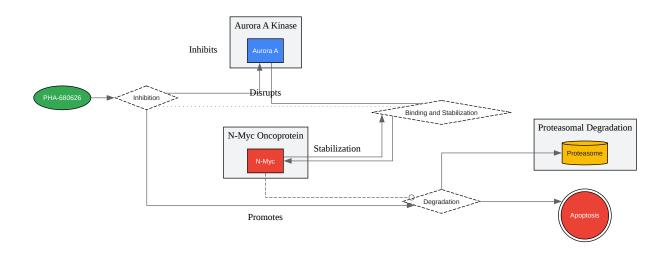
In Vivo Cross-Validation of PHA-680626 Effects

While in vitro data provides valuable insights into the potency of **PHA-680626**, in vivo studies are crucial for validating its therapeutic potential. A study on a related compound, PHA-680632, demonstrated significant anti-tumor activity in xenograft models of human leukemia (HL-60), ovarian carcinoma (A2780), and colon carcinoma (HCT116). Although specific in vivo data for **PHA-680626** across a wide range of cancer models is not readily available in the public domain, the compound has shown efficacy in preclinical models of neuroblastoma and chronic myeloid leukemia.[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

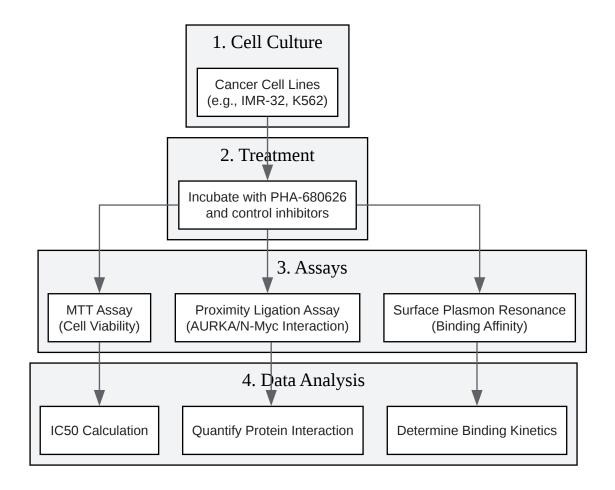




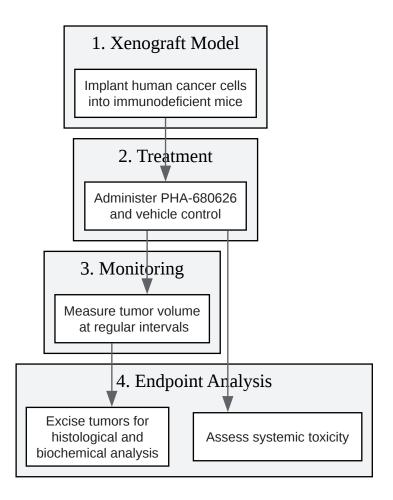
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PHA-680626 Mechanism of Action









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